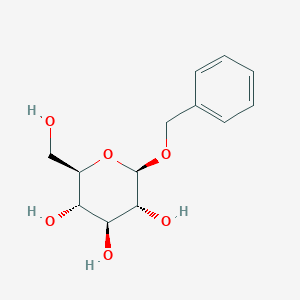

Benzyl beta-d-glucopyranoside

Description

This compound is a natural product found in Beaumontia grandiflora, Selenicereus undatus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962864 | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-12-5 | |

| Record name | Benzyl glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL .BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Benzyl β-D-Glucopyranoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl β-D-glucopyranoside is a naturally occurring benzenoid glycoside found across a diverse range of plant species. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, detailed experimental protocols for its extraction and analysis, and insights into its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of Benzyl β-D-Glucopyranoside

Benzyl β-D-glucopyranoside has been identified in a wide array of plant families, indicating a broad distribution throughout the plant kingdom. Its presence has been documented in various plant organs, including fruits, leaves, stems, and rhizomes. A comprehensive, though not exhaustive, list of plant species reported to contain Benzyl β-D-glucopyranoside is presented below.

Table 1: Plant Species Containing Benzyl β-D-Glucopyranoside

| Family | Genus | Species | Common Name(s) |

| Rosaceae | Prunus | Prunus mume[1][2] | Japanese Apricot, Mei |

| Prunus prostrata[3] | Prostrate Cherry | ||

| Cotoneaster | Cotoneaster simonsii[4] | Simons' Cotoneaster | |

| Theaceae | Camellia | Camellia sinensis[4] | Tea Plant |

| Crassulaceae | Rhodiola | Rhodiola rosea[5] | Roseroot, Golden Root |

| Orchidaceae | Calanthe | Calanthe discolor[3] | |

| Nitrariaceae | Nitraria | Nitraria sibirica | Siberian Nitraria |

| Pteridaceae | Pteris | Pteris ensiformis | Sword Brake Fern |

| And many others |

Quantitative Data

Quantitative analysis of Benzyl β-D-glucopyranoside in plant materials is crucial for various applications, including quality control of herbal products and sourcing for drug development. To date, detailed quantitative data is limited in the scientific literature. However, a study on the phenolic compounds in the fruits of Prunus mume provides valuable quantitative insights.

Table 2: Concentration of Benzyl β-D-Glucopyranoside in Prunus mume Fruits

| Plant Material | Ripeness | Concentration (mg/g of fruit part) | Reference |

| Prunus mume (Whole Fruit) | Unripe | 1.18 ± 0.35 | [1] |

| Ripe | 0.56 ± 0.27 | [1] | |

| Prunus mume (Seed) | Unripe | 1.18 ± 0.12 | [1] |

| Ripe | 0.27 ± 0.12 | [1] | |

| Prunus mume (Flesh) | Unripe | 0.57 ± 0.24 | [1] |

| Ripe | 0.43 ± 0.20 | [1] |

Experimental Protocols

Extraction of Benzyl β-D-Glucopyranoside from Prunus mume Fruits

The following protocol is adapted from methodologies for the extraction of phenolic compounds from Prunus mume fruits[6][7].

Objective: To extract Benzyl β-D-glucopyranoside and other phenolic compounds from Prunus mume fruits for subsequent HPLC analysis.

Materials and Reagents:

-

Fresh or lyophilized Prunus mume fruit material (flesh, seed, or whole fruit)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

For fresh fruit, wash, pit (if desired), and weigh the plant material.

-

For lyophilized fruit, weigh the dried material.

-

Homogenize the plant material with a 70% aqueous methanol solution containing 0.1% formic acid in a 1:10 (w/v) ratio.

-

-

Extraction:

-

Sonicate the homogenate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solvent Evaporation and Purification:

-

Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

-

The resulting aqueous extract can be further purified using a C18 SPE cartridge to remove non-polar compounds and interfering substances.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with deionized water to remove sugars and other polar compounds.

-

Elute the phenolic glycosides, including Benzyl β-D-glucopyranoside, with methanol.

-

-

Final Preparation:

-

Evaporate the methanolic eluate to dryness.

-

Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Quantification of Benzyl β-D-Glucopyranoside by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is based on the protocol described for the quantification of phenolic compounds in Prunus mume[1].

Objective: To separate and quantify Benzyl β-D-glucopyranoside in the prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-10 min: 10% B

-

10-30 min: 10-30% B (linear gradient)

-

30-40 min: 30-50% B (linear gradient)

-

40-45 min: 50-10% B (linear gradient)

-

45-50 min: 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Benzyl β-D-glucopyranoside standard of known concentration in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase.

-

-

Analysis:

-

Inject the prepared standards and sample extracts into the HPLC system.

-

Identify the peak corresponding to Benzyl β-D-glucopyranoside in the sample chromatograms by comparing the retention time with that of the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of Benzyl β-D-glucopyranoside in the samples by interpolating their peak areas on the calibration curve.

-

Express the final concentration in mg/g of the original plant material.

-

Biosynthesis of Benzyl β-D-Glucopyranoside

The biosynthesis of Benzyl β-D-glucopyranoside involves two main stages: the formation of the aglycone, benzyl alcohol, and its subsequent glycosylation.

Biosynthesis of Benzyl Alcohol

Benzyl alcohol is a benzenoid compound derived from the shikimate pathway[3][8][9]. This pathway is a major route in plants and microorganisms for the biosynthesis of aromatic amino acids and a plethora of secondary metabolites.

The key steps leading to benzyl alcohol are:

-

Shikimate Pathway: The pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) to eventually form chorismate.

-

Formation of Phenylalanine: Chorismate is converted to the aromatic amino acid L-phenylalanine.

-

Conversion to Benzaldehyde: L-phenylalanine is then converted to benzaldehyde. While the exact enzymatic steps can vary between plant species, this conversion can proceed through intermediates such as cinnamic acid and benzoic acid[10].

-

Reduction to Benzyl Alcohol: Benzaldehyde is subsequently reduced to benzyl alcohol by an alcohol dehydrogenase.

Glycosylation of Benzyl Alcohol

The final step in the biosynthesis of Benzyl β-D-glucopyranoside is the attachment of a glucose molecule to benzyl alcohol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT)[11].

UDP-glucose + Benzyl alcohol → Benzyl β-D-glucopyranoside + UDP

UGTs are a large family of enzymes that transfer a glucosyl moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including alcohols, phenols, and carboxylic acids. This glycosylation step increases the water solubility and stability of the aglycone and can also be involved in its transport and storage within the plant cell[12].

Visualizations

References

- 1. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CA3141080A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]

Physicochemical Properties of Benzyl β-D-glucopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a glycoside composed of a glucose molecule linked to a benzyl group via a β-glycosidic bond. This compound serves as a versatile synthetic intermediate in carbohydrate chemistry, a substrate for enzymatic studies, and a building block for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of the known physicochemical characteristics of Benzyl β-D-glucopyranoside, detailed experimental protocols for their determination, and a visual representation of a typical synthetic workflow.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₆ | [1][2] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not explicitly found for the title compound. A derivative, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, has a melting point of 102-106 °C.[4] | |

| Boiling Point | Experimental data not found. | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, pyridine); less soluble in water.[3][5] | |

| XLogP3 | -0.7 | [1][2] |

| Hydrogen Bond Donor Count | 4 | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Exact Mass | 270.11033829 Da | [1][2] |

| Topological Polar Surface Area | 99.4 Ų | [1][2] |

| Specific Optical Rotation ([α]D) | A value of -41° has been reported for related glycosides, but a specific value for Benzyl β-D-glucopyranoside was not found in the searched literature.[4] | |

| pKa | Experimental data not found. |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of chemical compounds. The following sections outline protocols for the synthesis and determination of key physicochemical properties of Benzyl β-D-glucopyranoside.

Synthesis of Benzyl β-D-glucopyranoside

A common method for the synthesis of Benzyl β-D-glucopyranoside involves the Koenigs-Knorr reaction or a modified procedure. The following is a generalized protocol based on literature methods for glycosylation.

Materials:

-

Acetobromo-α-D-glucose

-

Benzyl alcohol

-

Silver(I) oxide (Ag₂O) or Mercury(II) cyanide (Hg(CN)₂)

-

Drierite (anhydrous calcium sulfate)

-

Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Glycosylation Reaction: To a stirred solution of benzyl alcohol in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon), add Drierite. After stirring for 30 minutes, add acetobromo-α-D-glucose and silver(I) oxide. The reaction mixture is stirred in the dark at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected product, benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Purification of the Protected Glucoside: The crude product is purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

Deacetylation (Zemplén conditions): The purified benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until all the starting material is consumed.

-

Final Work-up and Purification: The reaction is neutralized with an acidic resin (e.g., Amberlite® IR-120 H⁺). The resin is filtered off, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by recrystallization or silica gel chromatography to afford pure Benzyl β-D-glucopyranoside.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dried, crystalline Benzyl β-D-glucopyranoside is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 10-20 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Measurement of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like Benzyl β-D-glucopyranoside, confirming its stereochemical identity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., methanol or water)

Procedure:

-

Solution Preparation: An accurately weighed sample of Benzyl β-D-glucopyranoside (c, in g/mL) is dissolved in a specific solvent in a volumetric flask.

-

Instrument Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).

-

Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path. The observed optical rotation (α) is measured at a specific temperature (T, usually 20 or 25 °C) and wavelength (λ, usually the sodium D-line at 589 nm).

-

Calculation: The specific optical rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c) where:

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Workflow and Pathway Diagrams

To visualize the experimental process, a workflow for the synthesis and purification of Benzyl β-D-glucopyranoside is presented below. As no specific signaling pathways involving this compound have been detailed in the literature, a biochemical reaction it is involved in is also diagrammed.

Caption: Workflow for the synthesis and purification of Benzyl β-D-glucopyranoside.

References

- 1. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 4. This compound | 4304-12-5 | Benchchem [benchchem.com]

- 5. This compound | CAS:4304-12-5 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Benzyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for benzyl β-D-glucopyranoside. This document serves as a detailed resource, presenting tabulated spectral data, experimental protocols for both synthesis and NMR analysis, and a logical workflow for the structural elucidation of this important glycoside.

Benzyl β-D-glucopyranoside is a widely used building block in carbohydrate chemistry and a substrate for various enzymatic studies. A thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in drug development and other scientific research.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for benzyl β-D-glucopyranoside. The data has been compiled from various sources and represents typical values observed in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.40 | d | 7.8 |

| H-2 | ~3.25 | dd | 9.2, 7.8 |

| H-3 | ~3.40 | t | 9.0 |

| H-4 | ~3.30 | t | 9.0 |

| H-5 | ~3.35 | m | |

| H-6a | ~3.90 | dd | 12.0, 2.0 |

| H-6b | ~3.70 | dd | 12.0, 5.5 |

| -CH₂- (benzyl) | 4.95 (d, 1H), 4.70 (d, 1H) | ABq | 12.0 |

| Aromatic (benzyl) | 7.25-7.45 | m |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~104.0 |

| C-2 | ~75.0 |

| C-3 | ~78.0 |

| C-4 | ~71.5 |

| C-5 | ~77.5 |

| C-6 | ~62.5 |

| -CH₂- (benzyl) | ~71.0 |

| C (ipso, benzyl) | ~138.5 |

| C (ortho, benzyl) | ~129.0 |

| C (meta, benzyl) | ~129.5 |

| C (para, benzyl) | ~128.5 |

Experimental Protocols

Detailed methodologies for the synthesis and NMR analysis of benzyl β-D-glucopyranoside are provided below.

Synthesis of Benzyl β-D-glucopyranoside

Two common methods for the synthesis of benzyl β-D-glucopyranoside are the chemical Koenigs-Knorr reaction and enzymatic synthesis.

1. Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[1][2][3]

-

Principle: A glycosyl halide (e.g., acetobromoglucose) reacts with an alcohol (benzyl alcohol) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide, to form the glycoside. The use of a participating group (e.g., acetate) at C-2 of the glucosyl donor ensures the formation of the 1,2-trans-glycosidic linkage, leading to the β-anomer.

-

Workflow:

Koenigs-Knorr synthesis workflow. -

Detailed Protocol:

-

To a solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane or toluene) is added a silver salt promoter (e.g., silver(I) oxide).

-

The mixture is stirred in the dark, and a solution of acetobromoglucose in the same solvent is added dropwise.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove silver salts.

-

The filtrate is washed with aqueous sodium thiosulfate and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

The acetyl protecting groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

-

The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield pure benzyl β-D-glucopyranoside.

-

2. Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective alternative for the production of benzyl β-D-glucopyranoside.[4][5][6]

-

Principle: A β-glucosidase enzyme catalyzes the transfer of a glucose moiety from a donor substrate (e.g., D-glucose or cellobiose) to benzyl alcohol. The reaction is highly specific for the formation of the β-anomer.

-

Workflow:

Enzymatic synthesis workflow. -

Detailed Protocol:

-

D-glucose and benzyl alcohol are dissolved in a suitable buffer solution (e.g., citrate or phosphate buffer).

-

β-glucosidase (either free or immobilized) is added to the solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon reaching equilibrium or the desired conversion, the enzyme is removed by filtration (if immobilized) or denatured by heating.

-

The product is purified from the reaction mixture, typically by column chromatography, to isolate benzyl β-D-glucopyranoside.

-

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of benzyl β-D-glucopyranoside.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified benzyl β-D-glucopyranoside in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: ~12-15 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: ~200-220 ppm.

-

-

Structure and Logical Relationships

The structure of benzyl β-D-glucopyranoside with atom numbering corresponding to the NMR data is presented below.

References

- 1. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl β-D-glucopyranoside

Introduction

Benzyl β-D-glucopyranoside is a glycoside composed of a glucose molecule and a benzyl group linked via a β-glycosidic bond. It serves as a versatile building block in the synthesis of more complex glycans and glycoconjugates and is utilized in various biochemical studies, including those involving glycosidase enzymes.[1] Accurate characterization of this compound is crucial for its application in research and development. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of Benzyl β-D-glucopyranoside. This guide provides a detailed overview of its mass spectrometry analysis, tailored for researchers, scientists, and drug development professionals.

Molecular Profile

Before delving into the mass spectrometry data, it is essential to understand the basic molecular properties of Benzyl β-D-glucopyranoside.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₆ | [2] |

| Molecular Weight | 270.28 g/mol | [2] |

| Monoisotopic Mass | 270.11033829 Da | [2] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [2] |

Mass Spectrometry Analysis

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of glycosides like Benzyl β-D-glucopyranoside, as it typically produces intact molecular ions or adducts with minimal fragmentation in the source.[3] Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) is then used to induce fragmentation and obtain structural information.[4]

Parent Ion Formation

In positive ion mode ESI-MS, Benzyl β-D-glucopyranoside is frequently observed as adducts with alkali metals or ammonium. The protonated molecule [M+H]⁺ can also be detected, though it may be less abundant than the adducts.

| Precursor Ion | Formula | Calculated m/z | Observed m/z | Reference |

| [M+Na]⁺ | [C₁₃H₁₈O₆+Na]⁺ | 293.0996 | 293.1 | [1] |

| [M+K]⁺ | [C₁₃H₁₈O₆+K]⁺ | 309.0735 | 309.073486 | [2] |

| [M+NH₄]⁺ | [C₁₃H₁₈O₆+NH₄]⁺ | 288.1442 | - | [2] |

Fragmentation Pattern

The fragmentation of glycosides in MS/MS is characterized by the cleavage of the glycosidic bond, leading to the formation of an aglycone ion and a sugar oxonium ion.[4][5] The fragmentation of Benzyl β-D-glucopyranoside follows this general pathway. The primary fragmentation event is the cleavage of the C-O bond between the anomeric carbon of the glucose and the benzylic oxygen.

The following table summarizes the major fragment ions observed in the positive ion mode MS/MS spectrum of the [M+Na]⁺ precursor of Benzyl β-D-glucopyranoside.

| Fragment Ion (m/z) | Proposed Structure/Identity | Description |

| 293.1 | [M+Na]⁺ | Sodiated parent molecule. |

| 185.1 | [C₆H₁₀O₅+Na]⁺ | Sodiated glucose moiety. |

| 163.1 | [C₆H₁₀O₅+H]⁺ | Protonated glucose moiety (as a fragment). |

| 107.1 | [C₇H₇O]⁺ | Benzyl oxonium ion. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion (from benzyl group). |

Experimental Protocols

While specific instrument parameters will vary, a general workflow for the analysis of Benzyl β-D-glucopyranoside by liquid chromatography-mass spectrometry (LC-MS) is provided below.

Sample Preparation

-

Standard Solution: Prepare a stock solution of Benzyl β-D-glucopyranoside in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[3]

-

Working Solutions: Prepare a series of dilutions from the stock solution for calibration curves and sample analysis. The final concentration will depend on the sensitivity of the mass spectrometer.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column is typically used for the separation of glycosides.[1]

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small amount of an additive like formic acid (0.1%) to improve ionization, is common.[6]

-

Gradient Program: A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte.[6]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.[7]

Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to detect the parent ions, followed by product ion scan (MS/MS) of the selected precursor ions (e.g., m/z 293.1 for [M+Na]⁺).

-

Capillary Voltage: Typically in the range of 3-5 kV.[7]

-

Source Temperature: Dependent on the instrument, but often in the range of 100-150°C.

-

Desolvation Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions.

-

Collision Gas: Argon is commonly used as the collision gas for CID.[3]

-

Collision Energy: A range of collision energies should be tested to optimize the fragmentation and obtain informative MS/MS spectra.[3]

Visualizations

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the sodiated adduct of Benzyl β-D-glucopyranoside.

Caption: Proposed fragmentation pathway of [M+Na]⁺ of Benzyl β-D-glucopyranoside.

Experimental Workflow

The logical workflow for the LC-MS analysis of Benzyl β-D-glucopyranoside is depicted below.

Caption: General workflow for the LC-MS analysis of Benzyl β-D-glucopyranoside.

Mass spectrometry, particularly when coupled with liquid chromatography, provides a robust and sensitive method for the analysis of Benzyl β-D-glucopyranoside. By understanding the characteristic adduct formation and fragmentation patterns, researchers can confidently identify and quantify this compound in various matrices. The experimental protocols and workflows outlined in this guide serve as a foundational resource for developing specific analytical methods for Benzyl β-D-glucopyranoside and related glycosidic compounds.

References

- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]

- 2. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragmentation of 6-hydroxyluteolin 7-O-glucoside and 7-O-glucosyl-(1 --> 3)-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

Crystal structure of Benzyl beta-d-glucopyranoside

An In-depth Technical Guide on the Crystal Structure of Benzyl β-D-glucopyranoside and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl β-D-glucopyranoside is a glycoside composed of a glucose molecule joined to a benzyl group via a β-glycosidic bond.[1][2] This compound and its derivatives are of significant interest in glycobiology and medicinal chemistry, serving as building blocks for the synthesis of more complex carbohydrates and as substrates for enzymatic studies.[3][4] Understanding the three-dimensional structure of these molecules is crucial for elucidating their biological functions and for the rational design of novel therapeutic agents.

Crystallographic Data of a Benzyl-Glucopyranoside Derivative

The following tables summarize the crystallographic data for Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, a compound that shares key structural features with Benzyl β-D-glucopyranoside.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₁H₂₅DO₆ |

| Formula Weight | 375.42 g·mol⁻¹ |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å (MoKα) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 8.8884(8) Å |

| b | 6.0907(5) Å |

| c | 19.1722(17) Å |

| β | 101.0830(10) ° |

| Volume | 1018.56(15) ų |

| Z | 2 |

| Density (calculated) | 1.224 g·cm⁻³ |

| Absorption Coefficient | 0.089 mm⁻¹ |

| F(000) | 400 |

Data sourced from a study on Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside.[5][6]

Table 2: Selected Torsion Angles

| Torsion Angle | Atoms Defining the Angle | X-ray Value (°) |

| φ | H1-C1-O1-C7 | -52.8 |

| ω | O5-C5-C6-O6 | -64.7(3) |

| θ₂ | H2-C2-O2-C21 | -4.9 |

| θ₃ | H3-C3-O3-C31 | -2.7 |

Data sourced from a study on Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside.[5][6]

Table 3: Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O6-H6···O4 | 0.82 | 1.99 | 2.726(3) | 148.6 |

| O4-H4A···O6 | 0.82 | 1.86 | 2.682(3) | 178.0 |

D: Donor atom, A: Acceptor atom. Data sourced from a study on Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside.[5][6]

Structural Insights

In the crystal structure of Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, the hexopyranose ring adopts a ⁴C₁ chair conformation.[5][6] The hydroxymethyl group is in the gauche-gauche conformation.[5][6] A notable feature of the packing is a chain of intermolecular hydrogen bonds along the b-axis involving the O4 and O6 atoms.[5][6] The two benzyl groups are arranged at an angle of 56.9° to each other and participate in both intramolecular and intermolecular C-H···π interactions.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, serving as a representative protocol.

Synthesis and Crystallization

The synthesis of Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside was performed according to established literature procedures. The resulting product, a colorless syrup, was dissolved in a minimal volume of 2-propanol. An excess of n-pentane was then added to the solution. The mixture was stored at 4 °C overnight, which yielded the product as a tuft of colorless needles suitable for single-crystal X-ray diffraction.[5][6]

Single Crystal X-ray Diffraction

A suitable crystal was mounted on a thin glass fiber using epoxy glue. The mounted crystal was then placed on a Bruker platform equipped with an APEX-II detector. Data collection was performed by conducting several ω scans at different φ angles to sample a comprehensive portion of the Ewald sphere. The distance between the crystal and the detector was maintained at 40 mm.[5][6]

Structure Solution and Refinement

The collected diffraction data was processed using the APEX-II software package for data reduction. The crystal structure was solved using direct methods with the SHELXS program and refined using full-matrix least-squares calculations with SHELXL-2019/3. All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogens were allowed to rotate.[5]

Visualizations

Experimental Workflow for Crystal Structure Determination

References

- 1. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4304-12-5 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. d-nb.info [d-nb.info]

Solubility of Benzyl β-D-glucopyranoside in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a glycoside that plays a significant role in synthetic carbohydrate chemistry and various biological studies. Its utility as a building block for complex oligosaccharides and glycoconjugates necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the available solubility data for benzyl β-D-glucopyranoside, detailed experimental protocols for its determination, and logical workflows to assist researchers in its handling and application.

The structure of benzyl β-D-glucopyranoside, featuring a hydrophilic glucose unit and a hydrophobic benzyl group, results in a nuanced solubility profile. It is generally soluble in polar organic solvents and has limited solubility in non-polar organic solvents and water.[1][2] This amphiphilic nature is a key consideration in its use in synthesis, purification, and biological assays.

Quantitative and Qualitative Solubility Data

A comprehensive review of scientific literature reveals a notable lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for benzyl β-D-glucopyranoside in a wide range of organic solvents. However, qualitative descriptions from various sources provide valuable guidance for solvent selection. The following table summarizes the available qualitative and any inferred solubility information.

| Organic Solvent | Chemical Formula | Qualitative Solubility | Notes |

| Methanol | CH₃OH | Soluble | Often used as a solvent for reactions and purification.[1][2][3] |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, it is a suitable solvent for this compound.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A strong polar aprotic solvent capable of dissolving the compound.[3] |

| Pyridine | C₅H₅N | Soluble | Mentioned as a potential solvent.[3] |

| Water | H₂O | Less Soluble | The hydrophobic benzyl group reduces its solubility in water compared to unsubstituted glucose.[1][2] |

| Hexane | C₆H₁₄ | Sparingly Soluble / Insoluble | Generally considered a non-solvent or anti-solvent for glycosides. |

It is important to note that the solubility of benzyl β-D-glucopyranoside can be influenced by factors such as temperature and the presence of other solutes. For instance, its solubility in alcohols may increase with temperature.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of benzyl β-D-glucopyranoside in an organic solvent of interest.

Materials and Equipment:

-

Benzyl β-D-glucopyranoside (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of benzyl β-D-glucopyranoside to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the equilibration time by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of benzyl β-D-glucopyranoside.

-

Prepare a calibration curve using standard solutions of benzyl β-D-glucopyranoside of known concentrations.

-

-

Calculation:

-

Calculate the solubility of benzyl β-D-glucopyranoside in the organic solvent based on the measured concentration of the saturated solution and the dilution factor used. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general relationships governing the solubility of glycosides.

References

Stability of Benzyl β-D-Glucopyranoside Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of benzyl β-D-glucopyranoside under various acidic and basic conditions. Understanding the stability profile of this glycoside is critical for its application in drug development, glycobiology, and synthetic chemistry, ensuring its integrity throughout synthesis, formulation, and storage.

Introduction to Benzyl β-D-Glucopyranoside Stability

Benzyl β-D-glucopyranoside is a glycoside composed of a glucose molecule linked to a benzyl group via a β-glycosidic bond. The stability of this bond is paramount to the molecule's function and integrity. Generally, the glycosidic linkage is susceptible to cleavage under acidic conditions, while it exhibits greater stability in neutral and basic media. However, the kinetics and mechanism of degradation are highly dependent on factors such as pH, temperature, and the presence of catalysts.

Stability Under Acidic Conditions

The primary degradation pathway for benzyl β-D-glucopyranoside under acidic conditions is the hydrolysis of the glycosidic bond, yielding glucose and benzyl alcohol. This reaction is acid-catalyzed and proceeds through a well-established mechanism.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of glycosides like benzyl β-D-glucopyranoside typically follows an A-1 (unimolecular) mechanism, which can be broken down into three key steps:

-

Protonation: The glycosidic oxygen atom is rapidly and reversibly protonated by a hydronium ion, forming a conjugate acid.

-

Heterolysis: The protonated aglycone (benzyl alcohol) departs, leading to the formation of a resonance-stabilized cyclic oxocarbenium ion intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the anomeric carbon of the oxocarbenium ion, followed by deprotonation to yield the free glucose and regenerate the acid catalyst.

Quantitative Data on Acidic Stability

| Condition | Temperature (°C) | Time (hours) | Analyte | Remaining (%) | Degradation Products |

| 0.1 M HCl | 60 | 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | ~95% | Partially debenzylated glucopyranose, Benzyl alcohol |

| 0.1 M HCl | 60 | 8 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | ~80% | Partially debenzylated glucopyranose, Benzyl alcohol |

| 0.1 M HCl | 60 | 24 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | ~60% | Partially debenzylated glucopyranose, Benzyl alcohol |

| 1 M HCl | 60 | 24 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Significant Degradation | Partially debenzylated glucopyranose, Benzyl alcohol, Glucose |

Note: This data is illustrative and based on typical results from forced degradation studies of similar compounds. Actual degradation rates for benzyl β-D-glucopyranoside may vary.

Stability Under Basic Conditions

Benzyl β-D-glucopyranoside is generally stable under a wide range of basic conditions. The glycosidic bond, being an ether linkage, is not susceptible to cleavage by common bases at moderate temperatures. This stability is a key reason for the use of benzyl ethers as protecting groups in carbohydrate synthesis.

Mechanism of Behavior under Basic Conditions

Under typical basic conditions (e.g., 0.1 M to 1 M NaOH at room temperature to 60°C), the glycosidic bond of benzyl β-D-glucopyranoside remains intact. Unlike esters, which are readily saponified, ethers do not have a reactive carbonyl group that is susceptible to nucleophilic attack by hydroxide ions.

However, under very harsh basic conditions (e.g., high temperatures and strong bases for extended periods), some degradation may occur, although this is not a common pathway under standard experimental protocols. For aryl glycosides, where the aglycone is a phenol, base-catalyzed hydrolysis can be more significant.

Quantitative Data on Basic Stability

Forced degradation studies on related compounds confirm the high stability of the glycosidic bond under basic conditions.

| Condition | Temperature (°C) | Time (hours) | Analyte | Remaining (%) | Degradation Products |

| 0.1 M NaOH | 60 | 24 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | >99% | Not significant |

| 1 M NaOH | 60 | 24 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | >98% | Not significant |

Note: This data is illustrative and based on typical results from forced degradation studies of similar compounds.

Experimental Protocols for Stability Assessment

To assess the stability of benzyl β-D-glucopyranoside, forced degradation studies are typically performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

General Workflow for Stability Testing

Protocol for Acid and Base Hydrolysis Stress Testing

Objective: To evaluate the stability of benzyl β-D-glucopyranoside under acidic and basic stress conditions.

Materials:

-

Benzyl β-D-glucopyranoside

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of benzyl β-D-glucopyranoside at a concentration of 1 mg/mL in acetonitrile.

-

Acid Hydrolysis:

-

In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with a 1:1 mixture of acetonitrile and water. Store at the recommended storage condition (e.g., 4°C).

-

HPLC Analysis:

-

Analyze the prepared samples by reverse-phase HPLC.

-

A typical mobile phase could be a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution profile using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

The peak corresponding to intact benzyl β-D-glucopyranoside will decrease in area over time if degradation occurs, while new peaks corresponding to degradation products will appear.

-

-

Data Analysis: Quantify the percentage of remaining benzyl β-D-glucopyranoside at each time point by comparing the peak area to the initial (time 0) peak area.

Conclusion

Benzyl β-D-glucopyranoside demonstrates significant stability under basic conditions, a characteristic that is leveraged in its use as a protected form of glucose in organic synthesis. Conversely, it is susceptible to hydrolysis under acidic conditions, with the rate of degradation being dependent on the pH and temperature. A thorough understanding of these stability characteristics is essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of products and intermediates containing this important glycoside. The provided protocols offer a framework for conducting stability assessments to generate specific data for various applications.

Isolation of Benzyl β-D-Glucopyranoside from Salix alba L.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of benzyl β-D-glucopyranoside from Salix alba L. (White Willow). While direct, detailed protocols for the isolation of this specific compound are not extensively documented in publicly available literature, this document outlines a robust, generalized methodology based on established techniques for the separation of related glucosides from Salix species. The guide includes a detailed experimental protocol, data on related compounds found in the genus, and a visual representation of the isolation workflow.

Introduction

Salix alba L. has a long history in traditional medicine, primarily due to its content of salicin, a precursor to salicylic acid. The bark of Salix species is a rich source of a diverse array of phenolic glucosides. Among these are benzyl β-D-glucopyranoside and its derivatives, which have been identified in various Salix species. While research has predominantly focused on salicin, the isolation and characterization of other non-salicinoid glucosides, such as benzyl β-D-glucopyranoside, are of growing interest for their potential biological activities. This guide provides a framework for the isolation of this compound for further pharmacological investigation.

Data Presentation

| Compound Class | Specific Compound | Salix Species | Reference |

| Benzyl Glucosides & Derivatives | Benzyl β-D-glucopyranoside | Salix triandra × dasyclados | [1] |

| Arbusculoidin (a derivative) | Salix arbusculoides | [2] | |

| Salicinoids | Salicin, Salicortin, Tremulacin | Salix purpurea, S. daphnoides, S. alba, S. triandra, S. viminalis, S. herbacea | [3][4] |

| 2'-O-acetylsalicortin | Salix alba, S. pentandra | [3][5] | |

| Other Phenolic Glycosides | Picein, Triandrin, Salidroside | Salix species | [3][6] |

| Luteolin-7-O-glucoside | Salix matsudana | [7] | |

| Flavanones | Naringenin 5-O-glucoside, Naringenin 7-O-glucoside | Salix purpurea | [4] |

Experimental Protocols

The following is a generalized protocol for the isolation of benzyl β-D-glucopyranoside from Salix alba bark, compiled from methodologies used for the separation of various glucosides from Salix species.[1][3][4][5][8][9][10]

Plant Material Collection and Preparation

-

Collection: Collect fresh bark from Salix alba L. trees.

-

Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grinding: Grind the dried bark into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered bark with 80% methanol (v/v) at a 1:10 solid-to-solvent ratio for 24 hours at room temperature with continuous stirring.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

Fractionation and Purification

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Collect and concentrate each fraction. The ethyl acetate and remaining aqueous fractions are most likely to contain the target glucosides.

-

-

Column Chromatography:

-

Silica Gel Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Visualize spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Sephadex LH-20 Chromatography:

-

Pool fractions containing compounds with similar TLC profiles to the target compound.

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing benzyl β-D-glucopyranoside using preparative HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detection: UV detector at an appropriate wavelength (e.g., 270 nm).

-

Collect the peak corresponding to benzyl β-D-glucopyranoside.

-

Structure Elucidation

Confirm the structure of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete structure and stereochemistry.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the isolation of benzyl β-D-glucopyranoside from Salix alba L. bark.

Caption: Generalized workflow for the isolation of benzyl β-D-glucopyranoside.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Variations in the chemical composition and content of salicylic glycosides in the bark of Salix purpurea from natural locations and their significance for breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract [mdpi.com]

- 7. Isolation and Characterization of Phenolic Compounds from the Leaves of Salix matsudana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyphenols and Phenolic Glucosides in Antibacterial Twig Extracts of Naturally Occurring Salix myrsinifolia (Salisb.), S. phylicifolia (L.) and S. starkeana (Willd.) and the Cultivated Hybrid S. x pendulina (Wender.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Benzyl β-D-glucopyranoside in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl β-D-glucopyranoside, a naturally occurring glycoside found in a variety of plant species, plays a pivotal role in plant defense, stress response, and chemical communication. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and physiological functions of this important plant metabolite. Detailed experimental protocols for its extraction, identification, and quantification are presented, alongside insights into the signaling pathways that regulate its metabolism. This document aims to serve as a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development.

Introduction

Benzyl β-D-glucopyranoside is a benzenoid glycoside constituted of a benzyl alcohol aglycone linked to a glucose molecule via a β-glycosidic bond.[1] Its presence has been documented in a diverse range of plant species, including those from the genera Prunus, Nitraria, Rhodiola, and Camellia.[2][3] As a plant metabolite, it is involved in several key physiological processes, most notably as a stable, transportable, and less-toxic storage form of defense compounds.[4][5] The release of the bioactive aglycone, benzyl alcohol, is catalyzed by β-glucosidases upon tissue damage, acting as a rapid defense mechanism against herbivores and pathogens.[6][7] This guide delves into the intricate details of Benzyl β-D-glucopyranoside's role within the plant, providing a technical foundation for further research and application.

Biosynthesis of Benzyl β-D-glucopyranoside

The biosynthesis of Benzyl β-D-glucopyranoside is a multi-step process that originates from the phenylpropanoid pathway and culminates in a glucosylation step.

2.1. Phenylpropanoid Pathway and Formation of Benzyl Alcohol

The precursor for the benzyl alcohol moiety is L-phenylalanine, an aromatic amino acid synthesized via the shikimate pathway. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which then enters the benzenoid pathway. While the exact route can vary between plant species, a common pathway involves the β-oxidative cleavage of the side chain of cinnamic acid to yield benzoic acid. Benzoic acid is then reduced to benzaldehyde, which is further reduced to benzyl alcohol.[8]

2.2. Glucosylation of Benzyl Alcohol

The final step in the biosynthesis of Benzyl β-D-glucopyranoside is the attachment of a glucose molecule to benzyl alcohol. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), a large family of enzymes that utilize UDP-glucose as the sugar donor.[9][10] UGTs exhibit substrate specificity, and while specific UGTs for benzyl alcohol have been identified in some plant species, this remains an active area of research.[7] The glucosylation process increases the water solubility of the hydrophobic benzyl alcohol, facilitating its transport and storage within the plant cell, primarily in the vacuole.[5][11]

Biosynthesis pathway of Benzyl β-D-glucopyranoside.

Catabolism of Benzyl β-D-glucopyranoside

The breakdown of Benzyl β-D-glucopyranoside is a critical step in activating its defensive properties. This process is primarily mediated by β-glucosidases.

3.1. Role of β-Glucosidases

β-Glucosidases are hydrolytic enzymes that cleave the β-glycosidic bond of glycosides, releasing the aglycone and the sugar moiety.[7] In the case of Benzyl β-D-glucopyranoside, its hydrolysis yields benzyl alcohol and glucose. Plant β-glucosidases are often referred to as "detonators" of chemical defense systems.[6]

3.2. Subcellular Compartmentation and Defense Activation

To prevent autotoxicity, Benzyl β-D-glucopyranoside and β-glucosidases are spatially separated within the plant cell.[7] Typically, the glucoside is stored in the vacuole, while the β-glucosidases are localized in the apoplast, plastids, or endoplasmic reticulum.[7][12] When plant tissue is damaged by herbivores or pathogens, this subcellular compartmentation is disrupted, allowing the enzyme to come into contact with its substrate. The rapid release of volatile benzyl alcohol can act as a deterrent to herbivores and inhibit pathogen growth.[4]

Catabolism and defense activation.

Physiological Role of Benzyl β-D-glucopyranoside

The primary physiological function of Benzyl β-D-glucopyranoside is in plant defense, but it also contributes to other aspects of plant life.

4.1. Chemical Defense

As a stored form of a defense compound, Benzyl β-D-glucopyranoside is a key component of the plant's chemical arsenal. Upon herbivory or pathogen attack, the release of benzyl alcohol can have direct toxic or deterrent effects.[4] This "two-component" defense system provides an immediate and effective response to biotic threats.[2][9]

4.2. Stress Response

The accumulation of phenolic glycosides, including Benzyl β-D-glucopyranoside, has been observed in plants under various abiotic stresses such as high salinity, drought, and extreme temperatures.[13] This suggests a role in mitigating cellular damage caused by these stressors, possibly through antioxidant activity.

4.3. Regulation by Signaling Pathways

The biosynthesis and catabolism of Benzyl β-D-glucopyranoside are tightly regulated by plant hormone signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA).[8] These hormones are central to the plant's immune response. Biotic stress triggers the accumulation of JA and SA, which in turn can upregulate the expression of genes encoding biosynthetic enzymes like UGTs and catabolic enzymes like β-glucosidases, leading to a fine-tuned defense response.[14]

Regulation by JA and SA signaling pathways.

Quantitative Data

The concentration of Benzyl β-D-glucopyranoside can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. While specific quantitative data is often species-dependent, the following table summarizes representative findings.

| Plant Species | Tissue | Condition | Concentration Range | Reference |

| Prunus spp. | Leaves | Herbivore damage | Increased levels observed | |

| Nitraria sibirica | Leaves | Normal | Not specified | [2] |

| Rhodiola rosea | Rhizomes | Normal | Not specified | [2] |

| Brassica napus | Floral Nectar | Normal | Variable (µg/µL) |

Experimental Protocols

6.1. Extraction and Purification of Benzyl β-D-glucopyranoside

This protocol provides a general workflow for the extraction and purification of Benzyl β-D-glucopyranoside from plant material. Optimization may be required for specific plant tissues.

Workflow for extraction and purification.

Methodology:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder. Freeze-dried material can also be used.

-

Extraction: The powdered tissue is extracted with 80% aqueous methanol at 4°C with constant agitation. The extraction is typically repeated three times to ensure complete recovery.

-

Clarification: The crude extract is centrifuged to remove solid debris.

-

Solvent Removal: The supernatant is collected, and the methanol is removed under reduced pressure using a rotary evaporator.

-

Partitioning: The resulting aqueous extract is partitioned against a non-polar solvent like ethyl acetate to remove lipids and other non-polar compounds. The aqueous phase containing the glycosides is retained.

-

Solid-Phase Extraction (SPE): The aqueous phase is passed through a C18 SPE cartridge to further purify the glycosides. The cartridge is washed with water to remove sugars and other highly polar compounds, and the glycosides are then eluted with methanol.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient. Fractions are collected and analyzed for the presence of Benzyl β-D-glucopyranoside.

6.2. Quantification by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source is used.[3]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative or positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Benzyl β-D-glucopyranoside are monitored for quantification. A common adduct in positive mode is [M+Na]⁺.

-

Quantification: A standard curve is generated using a pure standard of Benzyl β-D-glucopyranoside of known concentrations.

6.3. β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidases using a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage.

Principle: The substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) is hydrolyzed by β-glucosidase to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm.

Methodology:

-

Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., sodium phosphate buffer, pH 6.0) containing polyvinylpyrrolidone (PVPP) to remove phenolic compounds. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Assay Reaction: The reaction mixture contains the enzyme extract, pNPG substrate in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Stopping the Reaction: The reaction is stopped by adding a high pH solution, such as 1 M sodium carbonate, which also develops the yellow color of the p-nitrophenol.

-

Measurement: The absorbance is read at 405 nm.

-

Quantification: The amount of p-nitrophenol released is calculated from a standard curve prepared with known concentrations of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Conclusion

Benzyl β-D-glucopyranoside is a plant metabolite of significant interest due to its central role in chemical defense and its potential applications in various fields. This technical guide has provided a detailed overview of its biosynthesis, catabolism, physiological functions, and the analytical methods for its study. A deeper understanding of the regulation of its metabolism and its interaction with other signaling pathways will continue to open new avenues for research in plant science, agriculture, and the development of novel therapeutic agents.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonate and salicylate as global signals for defense gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo diagnostics of abiotic plant stress responses via in situ real-time fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intraspecific Variability of Floral Nectar Volume and Composition in Rapeseed (Brassica napus L. var. oleifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Benzyl β-D-glucopyranoside. The information herein is intended to serve as a valuable resource for the structural elucidation and verification of this important glycoside.

Spectroscopic Data

The structural characterization of Benzyl β-D-glucopyranoside relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While detailed experimental spectra for this specific compound are not universally available in public databases, this section compiles available data and provides representative values for characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition of Benzyl β-D-glucopyranoside (C₁₃H₁₈O₆, Molecular Weight: 270.28 g/mol ).[1] Electrospray ionization (ESI) is a common technique for this analysis.

Table 1: Mass Spectrometry Data for Benzyl β-D-glucopyranoside

| Precursor Ion | Observed m/z | Ion Source/Technique |

| [M+K]⁺ | 309.073486 | ESI-QFT |

| [M+Na]⁺ | 293.0945 | ESI |

| [M+NH₄]⁺ | 288.1442 | ESI |

| Data sourced from PubChem.[1] |

Fragmentation Analysis: Under collision-induced dissociation (CID), the glycosidic bond is typically cleaved, resulting in fragment ions corresponding to the benzyl group (m/z 91) and the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of Benzyl β-D-glucopyranoside, providing information about the connectivity and stereochemistry of the molecule.

A note on data availability: Specific, fully assigned experimental ¹H and ¹³C NMR data for Benzyl β-D-glucopyranoside is not consistently available in public-facing databases. The following tables represent a combination of referenced data for closely related structures and expected chemical shifts based on the compound's structure. Assignments are based on standard chemical shift ranges for glycosides.

Table 2: ¹H NMR Spectroscopic Data (Representative)

| Proton Assignment | Multiplicity | Coupling Constant (J, Hz) (Expected) | Chemical Shift (δ, ppm) (Representative) |

| H-1 (Anomeric) | d | ~7.5 - 8.0 | ~4.4 - 4.6 |

| H-2 | dd | ~8.0, 9.0 | ~3.2 - 3.4 |

| H-3 | t | ~9.0 | ~3.4 - 3.6 |

| H-4 | t | ~9.0 | ~3.3 - 3.5 |

| H-5 | m | - | ~3.4 - 3.7 |

| H-6a, H-6b | m | - | ~3.7 - 3.9 |

| -CH₂- (Benzyl) | d (AB system) | ~12.0 | ~4.6 & 4.8 |

| Aromatic (Ph) | m | - | ~7.2 - 7.4 |

| Solvent: D₂O or CD₃OD. Chemical shifts are referenced to TMS or residual solvent peak. |

Table 3: ¹³C NMR Spectroscopic Data (Representative)

| Carbon Assignment | Chemical Shift (δ, ppm) (Representative) |

| C-1 (Anomeric) | ~102 - 104 |

| C-2 | ~74 - 75 |

| C-3 | ~76 - 78 |

| C-4 | ~70 - 72 |

| C-5 | ~76 - 78 |

| C-6 | ~61 - 63 |

| -CH₂- (Benzyl) | ~70 - 72 |

| C (ipso, Ph) | ~137 - 139 |

| C (ortho, Ph) | ~128 - 129 |

| C (meta, Ph) | ~128 - 129 |

| C (para, Ph) | ~127 - 128 |

| Solvent: D₂O or CD₃OD. Chemical shifts are referenced to TMS or residual solvent peak. |

Infrared (IR) Spectroscopy